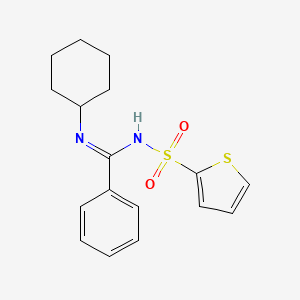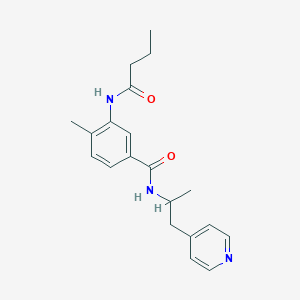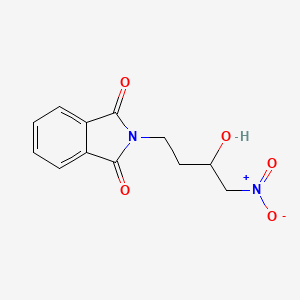![molecular formula C28H31ClN2O3 B4082749 (4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B4082749.png)
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
説明
The compound belongs to a class of organic molecules that have been explored for various therapeutic potentials. Its structure suggests it could interact with biological targets through multiple pharmacophoric elements.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, a series of methanones was synthesized through a linear bi-step approach, demonstrating the complexity and the careful control of conditions required for such syntheses (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details that are crucial for their biological activity. For example, the crystal structure of an adduct of a closely related compound showed significant dihedral angles between benzene and piperidine rings, indicating the spatial arrangement that could affect interaction with biological targets (Revathi et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that can alter their biological activity. For instance, reaction studies of compounds with similar structures to the query molecule have demonstrated the formation of dihydroindoloquinazoline derivatives, which are derived from dehydrative cyclization, showing the complexity and versatility of the chemical reactions they can undergo (Harano et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in the drug development process. For example, the synthesis and characterization of related compounds highlight the importance of crystallinity and molecular conformation for their stability and reactivity (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological molecules, acidity/basicity, and the ability to form bonds with targets, are essential for the therapeutic action of these compounds. Investigations into related compounds have explored their potential through various chemical modifications and reactions, demonstrating the wide range of chemical properties that can be tuned for specific biological activities (Moskvina et al., 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal. For example, the SDS for (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone provides information on its potential hazards .
将来の方向性
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior. For example, indole derivatives, which are structurally similar to the compound you mentioned, have been studied for their biological potential .
特性
IUPAC Name |
(4-chlorophenyl)-[4-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O3/c1-20-4-3-5-21(2)27(20)31-16-14-30(15-17-31)18-25(32)19-34-26-12-8-23(9-13-26)28(33)22-6-10-24(29)11-7-22/h3-13,25,32H,14-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKYMXLCRNPJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4082675.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)
![methyl 2-chloro-5-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082724.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)
![6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082745.png)
![ethyl 1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082753.png)
![4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoic acid hydrochloride](/img/structure/B4082754.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082755.png)
![N-(tert-butyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082756.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4082777.png)